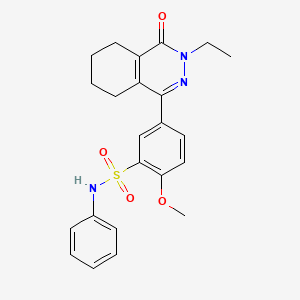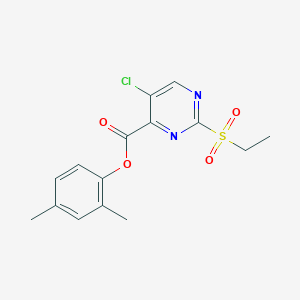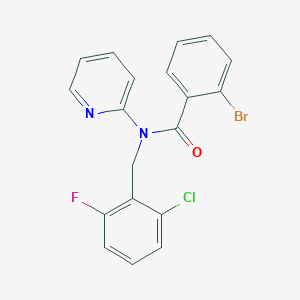![molecular formula C13H15N3O4S2 B11308527 2-hydroxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11308527.png)
2-hydroxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-hydroxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-hydroxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the sulfonamide group and the thioether linkage. Common reagents used in these reactions include:
- Pyrimidine precursors
- Sulfonamide reagents
- Thioether linkers
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
- Catalysts to accelerate reactions
- Controlled temperature and pressure conditions
- Purification techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
“2-hydroxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, modifying the compound’s reactivity.
Substitution: Replacement of one functional group with another, changing the compound’s functionality.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications as an antimicrobial or anticancer agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “2-hydroxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
DNA/RNA interaction: Binding to nucleic acids to affect gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Pyrimidine derivatives: Compounds with similar ring structures but different functional groups.
Thioethers: Compounds with sulfur-containing linkages.
Uniqueness
“2-hydroxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide” is unique due to its combination of a pyrimidine ring, sulfonamide group, and thioether linkage. This unique structure may confer specific biological activities or chemical reactivity not found in similar compounds.
Properties
Molecular Formula |
C13H15N3O4S2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)sulfanylethyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H15N3O4S2/c1-9-2-4-10(5-3-9)21-7-6-15-22(19,20)11-8-14-13(18)16-12(11)17/h2-5,8,15H,6-7H2,1H3,(H2,14,16,17,18) |
InChI Key |
LWISAJRHUPPVFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-[(4-ethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11308455.png)
![7-Chloro-2-[3-(dimethylamino)propyl]-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308463.png)

![7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11308467.png)
![N-(furan-2-ylmethyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11308470.png)
![2-(2-chlorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11308476.png)

![4-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11308478.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11308485.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11308492.png)
![6-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11308501.png)
![N-(2-methoxyethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11308510.png)

![N-(2-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11308530.png)
